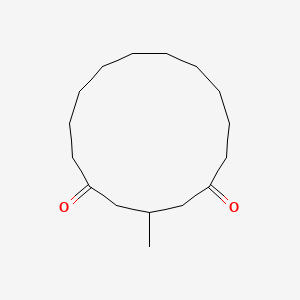

3-Methylcyclopentadecane-1,5-dione

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

CAS 编号 |

21890-10-8 |

|---|---|

分子式 |

C16H28O2 |

分子量 |

252.39 g/mol |

IUPAC 名称 |

3-methylcyclopentadecane-1,5-dione |

InChI |

InChI=1S/C16H28O2/c1-14-12-15(17)10-8-6-4-2-3-5-7-9-11-16(18)13-14/h14H,2-13H2,1H3 |

InChI 键 |

FRTDAFYYAIXLRJ-UHFFFAOYSA-N |

规范 SMILES |

CC1CC(=O)CCCCCCCCCCC(=O)C1 |

产品来源 |

United States |

Foundational & Exploratory

The Discovery and Synthesis of 3-Methylcyclopentadecane-1,5-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methylcyclopentadecane-1,5-dione, a macrocyclic diketone. The document details its discovery, historical context, and physicochemical properties. A significant focus is placed on the detailed experimental protocols for its synthesis, primarily through the oxidation of 14-methylbicyclo[10.3.0]pentadecene. While direct biological activity and signaling pathway information for this specific molecule is limited in current literature, this guide explores the known toxicological profiles of the broader class of macrocyclic ketones and the documented pharmacological effects of the related compound, muscone. This information is intended to serve as a foundational resource for researchers in organic synthesis, materials science, and early-stage drug discovery.

Introduction

This compound is an organic compound featuring a fifteen-membered carbon ring with a methyl group and two ketone functional groups at the 1 and 5 positions.[1] Its chemical formula is C₁₆H₂₈O₂ and it has a molecular weight of approximately 252.39 g/mol .[1] As a member of the diketone class of molecules, its carbonyl groups are susceptible to nucleophilic addition and condensation reactions, making it a potentially valuable intermediate in organic synthesis.[1] The discovery of this compound is closely linked to the ongoing research and development of synthetic macrocyclic musk compounds, which are highly valued in the fragrance industry.[1]

Physicochemical Properties

A summary of the key physicochemical and spectroscopic data for this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₈O₂ | [1][2][3] |

| Molecular Weight | 252.39 g/mol | [1] |

| CAS Number | 21890-10-8 | [4] |

| Appearance | Not explicitly stated, likely a solid or viscous liquid | |

| Boiling Point | 386.6 °C at 760 mmHg (Predicted) | |

| Density | 0.904 g/cm³ (Predicted) | |

| Flash Point | 145 °C (Predicted) | |

| LogP | 4.45550 (Predicted) | |

| ¹H NMR: Methyl group (position 3) | ~0.9-1.1 ppm (doublet, J = 6-7 Hz) | [1] |

| ¹H NMR: Methine proton (position 3) | ~1.8-2.1 ppm (multiplet) | [1] |

| IR: Carbonyl (C=O) stretching | 1710-1720 cm⁻¹ | [1] |

| IR: Methyl C-H stretching | 2960-2970 cm⁻¹ | [1] |

| IR: Methylene C-H stretching | 2850-2930 cm⁻¹ | [1] |

Discovery and History

The development of this compound is rooted in the broader history of synthesizing macrocyclic compounds, particularly those with musk-like fragrances. Early efforts in this field were often hindered by inefficient cyclization methods and reliance on natural sources. The emergence of this compound as a synthetic target appears to be a more recent development, with its PubChem identifier (CID 11184330) being assigned in 2006.[1] It can also serve as a precursor for other macrocyclic musk odorants, such as muscone.[5]

Synthesis of this compound

The primary and most industrially viable method for the synthesis of this compound is the oxidation of 14-methylbicyclo[10.3.0]pentadecene.[1][5] Alternative, though less common, methods include ozonolysis.[1]

Experimental Protocol: Oxidation of 14-methylbicyclo[10.3.0]pentadecene

This protocol is based on the method described in patent literature, utilizing a mixture of hydrogen peroxide and formic acid.[1][5]

Materials:

-

14-methylbicyclo[10.3.0]pentadecene

-

Hydrogen peroxide (H₂O₂)

-

Formic acid

-

Sodium sulfite

-

Ethyl acetate

-

Water

Procedure:

-

Reaction Setup: In a suitable reaction vessel, 14-methylbicyclo[10.3.0]pentadecene is mixed with formic acid and water.

-

Oxidation: Hydrogen peroxide is added to the mixture. The amount of H₂O₂ should be at least 1.1 mol per mole of the starting bicyclic compound.[5] The reaction is then heated to an elevated temperature.

-

Quenching: After the reaction is complete, the mixture is cooled. Sodium sulfite is carefully added to quench any excess oxidant.

-

Extraction: The product is extracted from the aqueous mixture using an organic solvent such as ethyl acetate.

-

Purification: The crude product obtained after extraction can be purified using standard techniques like distillation or chromatography to yield this compound.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Biological Activity and Toxicological Profile

General Toxicology of Macrocyclic Ketones

A toxicological and dermatological assessment of macrocyclic ketones used as fragrance ingredients concluded that these compounds have low acute toxicity.[6][7][8] Key findings from this assessment include:

-

No significant repeat-dose toxicity.

-

Reversible effects on liver weight and blood biochemistry after a two-week recovery period.

-

No evidence of genotoxicity in bacterial and mammalian cell line assays.

-

No reproductive toxicity was observed for the related compound 3-methylcyclopentadecenone in an OECD compliant study.[6][7]

-

Generally not irritating to human skin after a single application.[6][8]

-

No evidence of sensitization in human tests.[6]

Based on these findings, the expert panel concluded that there are no safety concerns for macrocyclic ketones at their reported levels of use and exposure as fragrance ingredients.[6][8]

Pharmacological Effects of Muscone

Muscone, the primary active component of natural musk, has been the subject of more extensive pharmacological research. It has been used in traditional Chinese medicine for various ailments.[5][9][10] Modern studies have investigated its effects on several biological systems, revealing a range of activities, including:

-

Anti-inflammatory effects: Muscone has been shown to significantly downregulate the levels of LPS-induced inflammatory cytokines such as IL-1β, TNF-α, and IL-6.[11][12] This is achieved, in part, by inhibiting the NF-κB and NLRP3 inflammasome activation pathways.[11][12]

-

Neuroprotective effects: It has demonstrated protective activities in models of cerebral ischemia.[11][12]

-

Cardiovascular effects: Studies suggest that muscone can improve cardiac structure and function in the context of myocardial ischemia-reperfusion injury.[12]

-

Antitumor properties: Some research indicates potential antitumor activities for muscone.[5][10]

It is important to note that while muscone is structurally similar to this compound, the presence of an additional ketone group in the latter could significantly alter its biological activity. The pharmacological effects of muscone should therefore be considered as a point of reference for potential areas of investigation for this compound, rather than as a direct prediction of its properties.

Potential Signaling Pathway Involvement (Inferred from Muscone)

Caption: Inferred anti-inflammatory signaling of a related macrocyclic ketone.

Conclusion

This compound is a synthetically accessible macrocyclic diketone with well-defined physicochemical properties. While its primary applications to date appear to be in the fragrance industry, its chemical structure suggests potential as a building block for more complex molecules. The limited data on its biological activity, when viewed in the context of related macrocyclic ketones, indicates a low toxicological risk at typical exposure levels. The known anti-inflammatory and other pharmacological effects of muscone highlight potentially interesting avenues for future research into the biological properties of this compound and other related diketones. This guide provides a solid foundation for researchers and professionals seeking to work with or further investigate this compound.

References

- 1. Buy this compound | 21890-10-8 [smolecule.com]

- 2. PubChemLite - this compound (C16H28O2) [pubchemlite.lcsb.uni.lu]

- 3. This compound | C16H28O2 | CID 11184330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. contaminantdb.ca [contaminantdb.ca]

- 5. Pharmacological effects and mechanisms of muscone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. portal.research.lu.se [portal.research.lu.se]

- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 8. A toxicological and dermatological assessment of macrocyclic ketones when used as fragrance ingredients: the RIFM Expert Panel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacological effects and mechanisms of muscone [agris.fao.org]

- 10. researchgate.net [researchgate.net]

- 11. selleckchem.com [selleckchem.com]

- 12. researchgate.net [researchgate.net]

Unraveling the Molecular Fragmentation of 3-Methylcyclopentadecane-1,5-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the mass spectrometry fragmentation pattern of 3-Methylcyclopentadecane-1,5-dione. The information presented herein is crucial for the structural elucidation and characterization of this and related macrocyclic diketones, which are of interest in various fields, including fragrance chemistry and drug discovery.

Core Data Presentation: Mass Spectrometry Fragmentation

The mass spectrum of this compound is characterized by a distinct fragmentation pattern under electron ionization (EI). The molecular ion and key fragment ions provide valuable structural information. While a publicly available, complete mass spectrum for this specific compound is not readily found, a detailed analysis can be inferred from the known fragmentation of cyclic ketones and its close structural analog, muscone (3-methylcyclopentadecanone).

The molecular weight of this compound is 252.39 g/mol . The expected molecular ion peak (M+) would therefore appear at an m/z of 252. A prominent fragment is anticipated at m/z 237, corresponding to the loss of a methyl group (CH₃)[1].

Based on the principles of mass spectrometry and analysis of related compounds, the following table summarizes the predicted major fragment ions for this compound.

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 252 | [C₁₆H₂₈O₂]⁺˙ (Molecular Ion) | Electron Ionization |

| 237 | [M - CH₃]⁺ | Loss of the methyl group from the C3 position |

| 209 | [M - C₃H₇]⁺ | Alpha-cleavage adjacent to a carbonyl group |

| 195 | [M - C₄H₉]⁺ | Alpha-cleavage and subsequent rearrangements |

| 181 | [M - C₅H₁₁]⁺ | Complex ring cleavage and rearrangements |

| 167 | [M - C₆H₁₃]⁺ | Further fragmentation of the macrocyclic ring |

| 153 | [M - C₇H₁₅]⁺ | Continued fragmentation of the carbon chain |

| 139 | [M - C₈H₁₇]⁺ | Cleavage of the macrocyclic ring |

| 125 | [C₈H₁₃O]⁺ | Cleavage involving one of the carbonyl groups |

| 111 | [C₇H₁₁O]⁺ | Fragmentation product containing a carbonyl moiety |

| 97 | [C₆H₉O]⁺ | Smaller carbonyl-containing fragment |

| 83 | [C₅H₇O]⁺ | Characteristic fragment for cyclic ketones |

| 69 | [C₄H₅O]⁺ | Common fragment in ketone mass spectra |

| 55 | [C₄H₇]⁺ or [C₃H₃O]⁺ | Aliphatic or oxygen-containing fragment |

Experimental Protocols

A detailed experimental protocol for acquiring the mass spectrum of this compound would typically involve Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation:

-

Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.

2. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, operated in splitless mode for high sensitivity.

-

Injector Temperature: 250 °C.

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final hold: 280 °C for 10 minutes.

-

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-500.

-

Solvent Delay: 3-5 minutes to prevent filament damage from the solvent peak.

Mandatory Visualization: Fragmentation Pathways

The following diagrams illustrate the key fragmentation pathways of this compound.

Caption: Primary fragmentation pathways of this compound.

References

In-Depth Technical Guide on the Potential Biological Activities of 3-Methylcyclopentadecane-1,5-dione's Structural Analogue, Muscone

Disclaimer: There is a significant lack of publicly available scientific literature and data regarding the biological activities of 3-Methylcyclopentadecane-1,5-dione. However, a structurally similar and extensively studied compound, Muscone (3-Methylcyclopentadecanone), offers a wealth of information on potential biological effects. This guide will focus on the known biological activities of Muscone as a surrogate, providing researchers and drug development professionals with a comprehensive overview of its pharmacological potential. It is crucial to note that while structurally related, the presence of a second ketone group in this compound may alter its biological profile.

Overview of Muscone's Biological Activities

Muscone, the primary active component of musk, has been a subject of scientific investigation for its diverse pharmacological properties. Predominantly, research has highlighted its potential in three key areas: anti-inflammatory, neuroprotective, and cardioprotective effects. Emerging evidence also suggests potential anti-cancer activities. These effects are attributed to its ability to modulate multiple intracellular signaling pathways.

Anti-Inflammatory Activity

Muscone has demonstrated potent anti-inflammatory effects in various in vitro and in vivo models.[1][2] It has been shown to significantly reduce the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[3][4][5] The underlying mechanisms for these effects involve the inhibition of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome.[4][5][6]

Neuroprotective Effects

In the realm of neuroscience, Muscone has been shown to exert significant neuroprotective effects.[1] It has been found to protect against glutamate-induced apoptosis in neuronal cells, a mechanism relevant to ischemic brain injury.[7] This protection is mediated by attenuating reactive oxygen species (ROS) generation and calcium influx.[7] Furthermore, Muscone has shown potential in models of Parkinson's disease by inhibiting ferroptosis and in models of acute ischemic stroke.[8][9]

Cardioprotective and Other Activities

Muscone has also been investigated for its cardioprotective properties, particularly in the context of myocardial infarction.[5] It has been found to improve cardiac function by mitigating chronic inflammation mediated by macrophages.[5] Additionally, recent studies have explored its anti-cancer potential, demonstrating its ability to inhibit the proliferation and migration of breast cancer cells.[10]

Quantitative Data on Muscone's Biological Activities

The following table summarizes the available quantitative data on the biological activities of Muscone.

| Biological Activity | Cell Line/Model | Parameter | Value | Reference |

| Cytotoxicity | MDA-MB-231 (Breast Cancer) | IC50 (48h) | 71.62 µM | [10] |

| Cytotoxicity | BT-549 (Breast Cancer) | IC50 (48h) | 73.01 µM | [10] |

| Cytotoxicity | U87-MG (Glioma) | IC50 (24h) | 6.42 µg/ml (as Lf-LP-Mu-DTX) | [11] |

Note: IC50 values for direct anti-inflammatory and neuroprotective effects are not consistently reported in the literature. However, numerous studies have demonstrated significant dose-dependent effects at concentrations ranging from the nanomolar to the low micromolar scale.

Experimental Protocols

In Vitro Anti-Inflammatory Assay in Macrophages

This protocol outlines a general procedure for assessing the anti-inflammatory effects of a test compound, such as Muscone, on lipopolysaccharide (LPS)-stimulated macrophages.

3.1.1 Cell Culture and Treatment

-

Culture RAW 264.7 murine macrophages or bone marrow-derived macrophages (BMDMs) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Seed the cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for cytokine analysis) and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of Muscone (e.g., 1-20 µM) for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 6-24 hours) to induce an inflammatory response.

3.1.2 Measurement of Cytokine Production

-

Collect the cell culture supernatant after the treatment period.

-

Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Alternatively, extract total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of the respective cytokine genes.

3.1.3 Western Blot for NF-κB Activation

-

After treatment, lyse the cells to prepare cytoplasmic and nuclear extracts.

-

Determine the protein concentration of the extracts using a BCA assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against phospho-p65, total p65, IκBα, and a loading control (e.g., β-actin for cytoplasmic extracts, Lamin B1 for nuclear extracts) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. An increase in nuclear phospho-p65 and a decrease in cytoplasmic IκBα indicate NF-κB activation.

Experimental Workflow for In Vitro Anti-Inflammatory Assay

Caption: Workflow for assessing the in vitro anti-inflammatory activity of Muscone.

Signaling Pathways Modulated by Muscone

Muscone exerts its biological effects by modulating several key intracellular signaling pathways. The following diagrams illustrate the inhibitory effects of Muscone on the NF-κB and NLRP3 inflammasome pathways, which are central to the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

Caption: Muscone inhibits the NF-κB pathway by targeting the IKK complex.

Modulation of the NLRP3 Inflammasome

Caption: Muscone inhibits the activation and assembly of the NLRP3 inflammasome.

Conclusion

While data on this compound remains scarce, its structural analogue, Muscone, presents a compelling profile of biological activities with significant therapeutic potential. Its anti-inflammatory, neuroprotective, and cardioprotective effects, underpinned by the modulation of key signaling pathways such as NF-κB and the NLRP3 inflammasome, make it a valuable lead compound for further investigation and drug development. The experimental protocols and data presented in this guide offer a foundational resource for researchers aiming to explore the pharmacological landscape of Muscone and related macrocyclic compounds. Future studies are warranted to elucidate the specific biological activities of this compound and to directly compare its potency and mechanisms of action with those of Muscone.

References

- 1. Muscone | Anti-inflammatory Neuroprotectant [stressmarq.com]

- 2. scbt.com [scbt.com]

- 3. Muscone Inhibits the Excessive Inflammatory Response in Myocardial Infarction by Targeting TREM-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Muscone improves cardiac function in mice after myocardial infarction by alleviating cardiac macrophage-mediated chronic inflammation through inhibition of NF-κB and NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Muscone relieves inflammatory pain by inhibiting microglial activation-mediated inflammatory response via abrogation of the NOX4/JAK2-STAT3 pathway and NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neuroprotective effect of muscone on glutamate-induced apoptosis in PC12 cells via antioxidant and Ca(2+) antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Muscone inhibits ferroptosis for neuroprotection in a Parkinson's disease model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Muscone alleviates neuronal injury via increasing stress granules formation and reducing apoptosis in acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Muscone abrogates breast cancer progression through tumor angiogenic suppression via VEGF/PI3K/Akt/MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. “Guide” of muscone modification enhanced brain‐targeting efficacy and anti‐glioma effect of lactoferrin modified DTX liposomes - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Cornerstone: A Technical Guide to 3-Methylcyclopentadecane-1,5-dione as a Precursor in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 3-methylcyclopentadecane-1,5-dione, a key macrocyclic diketone that serves as a versatile precursor in organic synthesis. The document details its synthesis, chemical properties, and significant applications, with a primary focus on its role in the production of the valuable fragrance ingredient, muscone. Furthermore, this guide elucidates the biological significance of muscone by detailing its interaction with olfactory receptors and its influence on various intracellular signaling pathways. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to support researchers in the practical application of this important synthetic intermediate.

Introduction

This compound is a 15-membered macrocyclic diketone with the molecular formula C₁₆H₂₈O₂. Its structure, featuring two carbonyl groups and a chiral center at the C-3 position, makes it a valuable and reactive intermediate for the synthesis of more complex molecules. The primary and most well-documented application of this dione is as a direct precursor to (±)-muscone (3-methylcyclopentadecanone), a highly prized musk odorant used extensively in the fragrance industry.[1] The synthesis of muscone from this diketone highlights the utility of macrocyclic compounds in the construction of natural products and their analogues.

Synthesis of this compound

The most prevalent and industrially viable method for the synthesis of this compound is the oxidative cleavage of 14-methylbicyclo[10.3.0]pentadec-1(12)-ene.[2][3][4] This transformation is typically achieved using a mixture of hydrogen peroxide and formic acid, which generates performic acid in situ as the active oxidizing agent.[3]

General Reaction Scheme

References

Physical properties like melting point and boiling point of 3-Methylcyclopentadecane-1,5-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Methylcyclopentadecane-1,5-dione, a macrocyclic diketone of interest in various fields of chemical research and development. This document summarizes its known physical constants, details its synthesis, and provides insights into its molecular structure and characterization.

Core Physical Properties

The physical properties of this compound are crucial for its handling, purification, and application in synthetic chemistry. While a comprehensive set of experimental data is not fully available in public literature, the following table summarizes the key reported physical constants.

| Property | Value |

| Molecular Formula | C₁₆H₂₈O₂ |

| Molecular Weight | 252.39 g/mol |

| Boiling Point | 386.6°C at 760 mmHg |

| Melting Point | Not available in public literature |

| Density | 0.904 g/cm³ |

| Flash Point | 145°C |

| Vapor Pressure | 3.49E-06 mmHg at 25°C |

| Refractive Index | 1.444 |

| CAS Number | 21890-10-8 |

It is important to note that the melting point for this compound is not consistently reported in publicly accessible scientific literature and databases. The compound's large macrocyclic structure may contribute to difficulties in crystallization, potentially resulting in it being an oil or a low-melting solid at room temperature.

Synthesis Protocol

The synthesis of this compound has been described, notably through the oxidation of a bicyclic precursor. The following is a generalized experimental protocol based on available information.

Reaction: Oxidation of 14-methyl-bicyclo[10.3.0]pentadecene

Reagents:

-

14-methyl-bicyclo[10.3.0]pentadecene

-

Hydrogen peroxide (H₂O₂)

-

Formic acid (HCOOH)

-

Sodium sulfite (Na₂SO₃) (for quenching)

-

Ethyl acetate (for extraction)

-

Water

Procedure:

-

Oxidation: The starting material, 14-methyl-bicyclo[10.3.0]pentadecene, is dissolved in formic acid. To this solution, hydrogen peroxide is added portion-wise while monitoring the reaction temperature. The reaction mixture is then stirred at an elevated temperature for a specified period to ensure complete conversion.

-

Workup: After the reaction is complete, the mixture is cooled to room temperature. An aqueous solution of sodium sulfite is carefully added to quench any unreacted hydrogen peroxide.

-

Extraction: The product is extracted from the aqueous mixture using an organic solvent, typically ethyl acetate. The organic layers are combined.

-

Purification: The combined organic extracts are washed with water and brine, then dried over an anhydrous salt such as sodium sulfate. The solvent is removed under reduced pressure to yield the crude product. Further purification is achieved through distillation or column chromatography to afford pure this compound.

Molecular Structure and Characterization

The structure of this compound has been confirmed through various spectroscopic methods.

-

Infrared (IR) Spectroscopy: The IR spectrum exhibits a characteristic strong absorption band in the region of 1710-1720 cm⁻¹, which is indicative of the carbonyl (C=O) stretching vibration of the ketone functional groups.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy would be expected to show signals corresponding to the methyl group, the methine proton adjacent to the methyl group, and a complex pattern of methylene protons within the large macrocyclic ring.

-

¹³C NMR spectroscopy would show distinct signals for the two carbonyl carbons, the methyl carbon, the methine carbon, and the various methylene carbons of the ring.

-

-

Mass Spectrometry (MS): Mass spectral analysis would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 252.39).

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Synthesis workflow for this compound.

References

Solubility profile of 3-Methylcyclopentadecane-1,5-dione in various solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data and predicted solubility characteristics of 3-Methylcyclopentadecane-1,5-dione. Due to the limited direct experimental data on the solubility of this compound, this guide incorporates data from the closely related macrocyclic ketone, muscone (3-Methylcyclopentadecanone), to infer a probable solubility profile.

Introduction to this compound

This compound is a large cyclic dione with the molecular formula C₁₆H₂₈O₂.[1][2] Its structure, featuring a 15-membered carbon ring with a methyl group and two ketone functional groups, suggests it is a lipophilic molecule with limited aqueous solubility.[3][4][5] Understanding its solubility is crucial for its application in various fields, including as a potential intermediate in pharmaceutical synthesis.[1]

Predicted Physicochemical Properties of this compound

While experimental data is scarce, several physicochemical properties have been predicted for this compound, which can help in understanding its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₈O₂ | [1][2][6] |

| Molecular Weight | 252.39 g/mol | [1][6] |

| XlogP (Predicted) | 4.1 | [7] |

| Boiling Point (Predicted) | 386.6 °C at 760 mmHg | [6] |

The high predicted XlogP value strongly indicates a preference for non-polar environments and consequently low water solubility.

Solubility Data of Muscone (3-Methylcyclopentadecanone) as a Reference

Muscone, a monoketone with a similar 15-membered carbon ring and methyl group, serves as a valuable proxy for estimating the solubility of this compound. The presence of a second ketone group in this compound might slightly increase its polarity compared to muscone, but its overall solubility is expected to be in a similar range.

| Solvent | Solubility | Reference |

| Water | Very slightly soluble, Insoluble | [8][9] |

| Ethanol | Very soluble, Miscible | [8][10] |

| Ethyl Ether | Very soluble | [10] |

| Acetone | Very soluble | [10] |

| Chloroform | Slightly soluble | [11] |

| Methanol | Slightly soluble | [11] |

Inferred Solubility Profile of this compound

Based on the general principles of ketone solubility and the data for muscone, the following solubility profile for this compound can be inferred:

-

Aqueous Solubility: Expected to be very low. The large, non-polar hydrocarbon ring dominates the molecule's character, making it hydrophobic.[3][4][5] While the two ketone groups can act as hydrogen bond acceptors with water, this is insufficient to overcome the lipophilicity of the large carbon backbone.[3][4][5][12]

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): Likely to be highly soluble. These solvents can engage in dipole-dipole interactions with the ketone groups and can effectively solvate the large organic structure.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is expected. The ability of these solvents to hydrogen bond with the ketone oxygens, coupled with their organic character, should facilitate dissolution.[10]

-

Non-Polar Solvents (e.g., Hexane, Toluene): Moderate to good solubility is anticipated. The large lipophilic structure of this compound should interact favorably with non-polar solvents through van der Waals forces.

Experimental Protocols for Solubility Determination

For researchers aiming to determine the precise solubility of this compound, the following experimental workflow is recommended.

Caption: Experimental workflow for determining the solubility of a compound.

Detailed Methodology (Shake-Flask Method):

-

Preparation: Accurately weigh an excess amount of this compound and add it to a known volume of the selected solvent in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Cease agitation and allow the undissolved solid to settle.

-

Sampling and Analysis: Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. The concentration of the dissolved compound can then be determined using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or by gravimetric analysis after solvent evaporation.

-

Calculation: The solubility is then calculated and expressed in units such as mg/mL or mol/L.

Potential Relevance in Drug Development

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical factor in drug development. A hypothetical signaling pathway where a drug derived from a macrocyclic ketone might be relevant is illustrated below.

Caption: Hypothetical GPCR signaling pathway modulated by a macrocyclic ketone-based drug.

Given its predicted lipophilicity, this compound would likely require formulation strategies to enhance its bioavailability if considered as a drug candidate or a key intermediate.

Conclusion

References

- 1. Buy this compound | 21890-10-8 [smolecule.com]

- 2. This compound | C16H28O2 | CID 11184330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CK12-Foundation [flexbooks.ck12.org]

- 4. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 5. Aldehydes and Ketones: Structure, Properties, and Reactions - HSC Chemistry [hscprep.com.au]

- 6. This compound | CAS#:21890-10-8 | Chemsrc [chemsrc.com]

- 7. PubChemLite - this compound (C16H28O2) [pubchemlite.lcsb.uni.lu]

- 8. Muscone - Wikipedia [en.wikipedia.org]

- 9. Page loading... [wap.guidechem.com]

- 10. Muskone | C16H30O | CID 10947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Dl-muscone | 541-91-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 12. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

Methodological & Application

Synthesis of 3-Methylcyclopentadecane-1,5-dione from 14-methylbicyclo[10.3.0]pentadecene

Application Notes and Protocols for the Synthesis of 3-Methylcyclopentadecane-1,5-dione

Introduction

This compound is a significant macrocyclic diketone, primarily utilized as a key intermediate in the synthesis of Muscone (3-methylcyclopentadecanone), a valuable musk fragrance. The controlled oxidative cleavage of 14-methylbicyclo[10.3.0]pentadecene presents the most direct route to this diketone. This document provides detailed protocols for the synthesis, focusing on practical and efficient methodologies suitable for research and development settings.

Overview of Synthetic Strategies

Two primary methods have been documented for the oxidative cleavage of 14-methylbicyclo[10.3.0]pentadecene to yield this compound:

-

Oxidation with Hydrogen Peroxide and Formic Acid: This method is considered an efficient and industrially viable route. It involves the in-situ formation of performic acid, which acts as the oxidizing agent to cleave the bicyclic alkene.[1]

-

Ozonolysis: This classic method for cleaving double bonds involves treating the alkene with ozone followed by a work-up step.[1] However, for industrial-scale synthesis, ozonolysis presents challenges such as low yields (often below 30%), the need for specialized equipment to handle toxic ozone gas, and stringent temperature control.[1]

Due to its advantages in terms of yield, safety, and scalability, the hydrogen peroxide/formic acid method is the focus of the detailed protocol provided below.

Primary Protocol: Oxidation with Hydrogen Peroxide and Formic Acid

This protocol details the synthesis of this compound via the oxidative cleavage of 14-methylbicyclo[10.3.0]pentadecene using hydrogen peroxide in formic acid.

Reaction Principle

The reaction proceeds through the formation of performic acid (HCOOOH) from the reaction of hydrogen peroxide and formic acid. Performic acid then attacks the double bond of the 14-methylbicyclo[10.3.0]pentadecene, leading to the cleavage of the bicyclic structure and the formation of the desired macrocyclic diketone.[1]

Experimental Workflow

Caption: General workflow for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier Recommendation |

| 14-methylbicyclo[10.3.0]pentadecene | ≥95% | Sigma-Aldrich, TCI |

| Formic Acid | 90-95% | Fisher Scientific, VWR |

| Hydrogen Peroxide | 30% (w/w) in H₂O | Sigma-Aldrich, Merck |

| Sodium Sulfite | Anhydrous, ≥98% | VWR, Sigma-Aldrich |

| Ethyl Acetate | ACS Grade | Fisher Scientific, VWR |

| Sodium Bicarbonate | Saturated solution | Prepare in-house |

| Brine | Saturated solution | Prepare in-house |

| Anhydrous Sodium Sulfate or Magnesium Sulfate | ACS Grade | VWR, Sigma-Aldrich |

Experimental Procedure

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 14-methylbicyclo[10.3.0]pentadecene in concentrated formic acid (90-95%).[1]

-

Addition of Oxidant: Carefully add hydrogen peroxide dropwise to the stirred solution, ensuring the reaction temperature is maintained at or around 40°C.[1] The molar ratio of hydrogen peroxide to the starting alkene should be at least 1.1:1.[2]

-

Reaction Monitoring: Maintain the reaction mixture at 40°C with continuous stirring.[1] The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, cool the mixture in an ice bath. Slowly add a solution of sodium sulfite to quench any excess peroxide.

-

Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate.[1]

-

Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.[1]

Quantitative Data

The following table summarizes the key reaction parameters based on available literature. Specific yield data is often proprietary and can vary based on reaction scale and specific conditions.

| Parameter | Value/Condition |

| Starting Material | 14-methylbicyclo[10.3.0]pentadecene |

| Oxidizing Agent | Hydrogen Peroxide in Formic Acid |

| Molar Ratio (H₂O₂:Alkenes) | ≥ 1.1 mol H₂O₂ per mol of alkene[2] |

| Solvent | Formic Acid (90-95%)[1] |

| Reaction Temperature | 40°C[1] |

| Work-up Procedure | Quenching with Na₂SO₃, followed by extraction[1] |

| Yield | Not specified in provided search results. |

Alternative Protocol: Ozonolysis

While not the recommended primary route, ozonolysis is a viable alternative for small-scale synthesis.

Reaction Principle

Ozone gas is bubbled through a solution of the alkene, typically at low temperatures (-78°C to -62°C), to form an unstable primary ozonide, which rearranges to a more stable ozonide.[1] A subsequent work-up step cleaves the ozonide to yield the desired dione.

Simplified Chemical Transformation

Caption: Oxidative cleavage of the bicyclic alkene to the macrocyclic diketone.

General Ozonolysis Procedure

-

Reaction Setup: Dissolve 14-methylbicyclo[10.3.0]pentadecene in a suitable solvent (e.g., methanol or dichloromethane) in a flask equipped with a gas dispersion tube and cool to -78°C using a dry ice/acetone bath.

-

Ozonolysis: Bubble ozone gas through the solution. The reaction is complete when the solution turns a persistent blue color, indicating an excess of ozone.[1]

-

Work-up:

-

Reductive Work-up: To obtain aldehydes or ketones, add a reducing agent like dimethyl sulfide (DMS) or zinc dust.

-

Oxidative Work-up: To obtain carboxylic acids or ketones, add an oxidizing agent like hydrogen peroxide.

-

-

Purification: Purify the resulting product using standard techniques like chromatography or distillation.

Safety Precautions

-

Hydrogen Peroxide and Formic Acid: Both are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction of H₂O₂ and formic acid is exothermic and should be performed with care, especially during the addition of H₂O₂.

-

Ozone: Ozone is a toxic and powerful oxidizing agent. Ozonolysis should be performed in a well-ventilated fume hood, and any excess ozone should be quenched before venting. Ozonides can be explosive, and the reaction should not be allowed to warm up before the work-up is complete.

References

Synthesis of 3-Methylcyclopentadecane-1,5-dione via Hydrogen Peroxide and Formic Acid Oxidation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3-methylcyclopentadecane-1,5-dione, a valuable intermediate in the fragrance and pharmaceutical industries. The described method utilizes the efficient and industrially viable Baeyer-Villiger oxidation of 14-methyl-bicyclo[10.3.0]pentadecen[1 (12)] with hydrogen peroxide and formic acid. This process involves the in situ formation of performic acid, a strong oxidizing agent that facilitates the desired ring expansion and oxidation to yield the target diketone. This protocol offers a scalable and effective route, reportedly achieving yields of up to 77%.

Introduction

This compound is a macrocyclic diketone with significant potential as a precursor for the synthesis of complex molecules, including macrocyclic musk odorants like muscone. Traditional methods for the synthesis of such macrocycles often involve multi-step, low-yielding, or hazardous procedures such as ozonolysis or oxidation with heavy metal reagents like potassium permanganate. The hydrogen peroxide and formic acid method presents a more streamlined and environmentally conscious alternative. The reaction proceeds via a Baeyer-Villiger oxidation, a well-established reaction that converts ketones to esters or lactones through the action of a peroxyacid. In this case, the bicyclic enone starting material undergoes oxidative cleavage and rearrangement to form the desired dione.

Chemical Reaction Pathway

The synthesis of this compound from 14-methyl-bicyclo[10.3.0]pentadecen[1 (12)] is a two-step process that occurs in a single pot. First, formic acid reacts with hydrogen peroxide to form performic acid, a powerful oxidizing agent. Subsequently, the performic acid oxidizes the bicyclic enone, leading to the formation of the final product.

Application Notes and Protocols: Alternative Synthetic Routes to 3-Methylcyclopentadecane-1,5-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylcyclopentadecane-1,5-dione is a key macrocyclic intermediate in the synthesis of high-value fragrance compounds, notably muscone (3-methylcyclopentadecanone). Its fifteen-membered ring structure, functionalized with two ketone groups, presents unique synthetic challenges, primarily the need to favor intramolecular cyclization over intermolecular polymerization. This document provides detailed protocols for several synthetic routes to this target molecule, including a well-documented industrial method and plausible alternative pathways. Quantitative data is summarized for comparison, and experimental workflows are visualized to facilitate laboratory implementation.

Introduction

The synthesis of macrocyclic ketones is a significant area of research in organic chemistry, driven by their prevalence in natural products and their importance in the fragrance and pharmaceutical industries. This compound serves as a versatile precursor to muscone, a highly sought-after musk odorant. The primary industrial synthesis involves the oxidative cleavage of a bicyclic alkene. This document details this established method and explores alternative strategies, including ozonolysis, Dieckmann condensation, and Thorpe-Ziegler cyclization, providing researchers with a comprehensive overview of available synthetic options.

Primary Synthetic Route: Oxidative Cleavage of 14-Methyl-bicyclo[10.3.0]pentadec-1(12)-ene

This method, detailed in patent literature, is an efficient route that avoids traditional high-dilution cyclization techniques by forming the macrocycle through the cleavage of a pre-formed bicyclic system. The key step is the oxidation of 14-methyl-bicyclo[10.3.0]pentadec-1(12)-ene with performic acid, generated in situ from formic acid and hydrogen peroxide.

Experimental Protocol

Step 1: Synthesis of 14-Methyl-bicyclo[10.3.0]pentadec-1(12)-ene

The starting bicyclic alkene can be prepared via several methods, including the intramolecular cyclization of a cyclododecanone derivative. A representative procedure involves the hydrogenation of 14-methyl-bicyclo[10.3.0]pentadeca-1,12-diene.

-

To a solution of 14-methyl-bicyclo[10.3.0]pentadeca-1,12-diene (6.48 g) in toluene (40 mL), add 10% palladium on charcoal (0.65 g).

-

Hydrogenate the mixture under a hydrogen atmosphere at room temperature until the theoretical amount of hydrogen has been consumed.

-

Filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure and purify by distillation to yield 14-methyl-bicyclo[10.3.0]pentadec-1(12)-ene.

Step 2: Oxidation to this compound [1]

-

In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, charge 14-methyl-bicyclo[10.3.0]pentadec-1(12)-ene (e.g., 100 g, 0.458 mol) and formic acid (e.g., 98-100%, 211 g, 4.58 mol).

-

Heat the mixture to 40-50 °C with stirring.

-

Slowly add a 35% aqueous solution of hydrogen peroxide (e.g., 54 g, 0.55 mol) to the mixture over a period of 3 to 5 hours, maintaining the reaction temperature between 50-60 °C.

-

After the addition is complete, continue to stir the mixture at 60 °C for an additional 2-3 hours until the starting material is consumed (monitored by GC).

-

Cool the reaction mixture to room temperature and slowly add a 10% aqueous solution of sodium sulfite to quench any excess peroxide.

-

Extract the product with an organic solvent such as ethyl acetate or toluene.

-

Wash the organic phase with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography.

Workflow Diagram

Alternative Synthetic Routes

The following routes represent viable, albeit less industrially established, alternatives for the synthesis of this compound. They rely on classic organic reactions adapted for macrocyclization.

Route 1: Ozonolysis of 14-Methyl-bicyclo[10.3.0]pentadec-1(12)-ene

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds.[2][3][4] This route uses the same starting material as the primary method but employs ozone as the oxidant, which can offer different selectivity and reaction conditions. A reductive workup is necessary to obtain the diketone without over-oxidation to carboxylic acids.[2]

Experimental Protocol

-

Dissolve 14-methyl-bicyclo[10.3.0]pentadec-1(12)-ene (e.g., 10 g, 45.8 mmol) in a suitable solvent, such as dichloromethane or methanol (200 mL), in a three-necked flask equipped with a gas inlet tube and a gas outlet.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Bubble a stream of ozone (O₃) through the solution. Monitor the reaction progress by TLC or by the appearance of a blue color, which indicates the presence of unreacted ozone.

-

Once the reaction is complete, purge the solution with nitrogen or oxygen to remove excess ozone.

-

Add a reducing agent for the workup. For example, add dimethyl sulfide (DMS, e.g., 6.8 mL, 91.6 mmol) and allow the solution to warm to room temperature, stirring overnight.

-

Concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent to yield the crude product.

-

Purify by vacuum distillation or column chromatography.

Workflow Diagram

Route 2: Intramolecular Dieckmann Condensation

The Dieckmann condensation is a base-catalyzed intramolecular cyclization of a diester to form a β-keto ester.[5] Subsequent hydrolysis and decarboxylation yield the target diketone. This method builds the macrocycle from an acyclic precursor, necessitating high-dilution conditions to favor the intramolecular reaction.[6][7]

Experimental Protocol

Step 1: Synthesis of Diethyl 13-methylpentadecanedioate (Acyclic Precursor)

This precursor can be synthesized through multi-step procedures, for example, via malonic ester synthesis followed by chain extension.

Step 2: Dieckmann Condensation

-

Set up a reaction vessel for high-dilution conditions, typically involving two syringe pumps for the simultaneous addition of the substrate and the base to a large volume of refluxing solvent.

-

To a refluxing suspension of sodium ethoxide (NaOEt, e.g., 1.2 eq) in a large volume of dry toluene (e.g., to achieve a final substrate concentration of <0.01 M), add a solution of diethyl 13-methylpentadecanedioate (1.0 eq) in dry toluene via syringe pump over an extended period (e.g., 10-20 hours).

-

After the addition is complete, continue refluxing for an additional 2 hours.

-

Cool the reaction mixture and carefully neutralize with dilute hydrochloric acid.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent to yield the crude cyclic β-keto ester.

Step 3: Hydrolysis and Decarboxylation

-

Reflux the crude β-keto ester with an aqueous acid solution (e.g., 10% H₂SO₄) or a base (e.g., 10% NaOH followed by acidification) for several hours until hydrolysis and decarboxylation are complete.

-

Extract the product with an organic solvent, wash, dry, and concentrate.

-

Purify the resulting this compound by chromatography or distillation.

Workflow Diagram

Route 3: Intramolecular Thorpe-Ziegler Cyclization

Conceptually similar to the Dieckmann condensation, the Thorpe-Ziegler reaction involves the intramolecular cyclization of a dinitrile, catalyzed by a strong base.[8][9][10] The resulting enaminonitrile is then hydrolyzed and decarboxylated to afford the cyclic ketone. This method also requires high-dilution conditions to achieve good yields for macrocycles.[7]

Experimental Protocol

Step 1: Synthesis of 1,15-Dinitrilo-3-methylpentadecane (Acyclic Precursor)

This precursor can be prepared from the corresponding dihalide via nucleophilic substitution with cyanide.

Step 2: Thorpe-Ziegler Cyclization

-

Under high-dilution conditions, slowly add a solution of 1,15-dinitrilo-3-methylpentadecane (1.0 eq) in a dry, aprotic solvent (e.g., toluene or xylene) to a stirred suspension of a strong, non-nucleophilic base (e.g., sodium N-methylanilide or lithium diisopropylamide, LDA) in the same solvent at elevated temperature.

-

Maintain the reaction at reflux for several hours after the addition is complete.

-

Cool the reaction mixture and carefully quench by pouring it into dilute acid.

-

Separate the organic layer, wash thoroughly with water, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude cyclic enaminonitrile.

Step 3: Hydrolysis and Decarboxylation

-

Reflux the crude enaminonitrile in a mixture of concentrated sulfuric acid and acetic acid for several hours.

-

Pour the reaction mixture onto ice and extract the product with an organic solvent.

-

Wash the organic extract, dry, and concentrate.

-

Purify the final product, this compound, via vacuum distillation or column chromatography.

Workflow Diagram

Quantitative Data Summary

The following table summarizes key quantitative parameters for the described synthetic routes. Data for the alternative routes are estimated based on typical yields for these reactions in macrocycle synthesis, as specific data for the target molecule is not widely published.

| Parameter | Performic Acid Oxidation | Ozonolysis | Dieckmann Condensation | Thorpe-Ziegler Cyclization |

| Starting Material | Bicyclic Alkene | Bicyclic Alkene | Acyclic Diester | Acyclic Dinitrile |

| Key Reagents | HCOOH, H₂O₂ | O₃, DMS/Zn | NaOEt | LDA / NaNH₂ |

| Typical Yield | Good to Excellent (~70-90%) | Good (~60-80%) | Fair to Good (~40-60%) | Fair to Good (~50-70%) |

| Reaction Conditions | Moderate Temp. (50-60°C) | Low Temp. (-78°C) | High Dilution, Reflux | High Dilution, Reflux |

| Scalability | High (Industrial Process) | Moderate | Low (High Dilution) | Low (High Dilution) |

| Reagent Hazards | Corrosive, Oxidizer | Toxic, Explosive Ozonides | Flammable Solvents, Strong Base | Pyrophoric/Reactive Bases |

Conclusion

The synthesis of this compound is most efficiently achieved on a large scale via the oxidative cleavage of 14-methyl-bicyclo[10.3.0]pentadec-1(12)-ene using performic acid. This route benefits from readily accessible starting materials and avoids the challenges of high-dilution macrocyclization. However, alternative routes such as ozonolysis, Dieckmann condensation, and Thorpe-Ziegler cyclization offer valuable flexibility for laboratory-scale synthesis and methodological exploration. The choice of synthetic route will depend on factors such as scale, available equipment, and the desired level of methodological novelty. The protocols and data provided herein serve as a comprehensive guide for researchers in the fields of organic synthesis and fragrance chemistry.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Ozonolysis - Wikipedia [en.wikipedia.org]

- 5. Dieckmann Condensation [organic-chemistry.org]

- 6. High dilution principle - Wikipedia [en.wikipedia.org]

- 7. chemistry.du.ac.in [chemistry.du.ac.in]

- 8. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 9. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 10. Thorpe-Ziegler reaction - Buchler GmbH [buchler-gmbh.com]

Application Note: A Proposed Ozonolysis-Based Synthesis of 3-Methylcyclopentadecane-1,5-dione

Introduction

3-Methylcyclopentadecane-1,5-dione is a macrocyclic diketone with potential applications in the synthesis of complex organic molecules, materials science, and as a precursor for bioactive compounds.[1] While established synthetic routes often involve the oxidation of bicyclic precursors[1][2], this application note outlines a proposed synthetic strategy utilizing ozonolysis. Ozonolysis is a powerful organic reaction that cleaves unsaturated carbon-carbon bonds to yield carbonyl compounds such as aldehydes, ketones, or carboxylic acids, depending on the work-up conditions.[3][4][5] This method offers a potentially direct and efficient pathway to this compound from a suitable unsaturated macrocyclic precursor.

Principle of the Method

The proposed synthesis involves the ozonolysis of a readily accessible macrocyclic diene, 1-methyl-cyclopentadeca-1,5-diene. The reaction proceeds via the formation of a primary ozonide (molozonide), which then rearranges to a more stable secondary ozonide (1,2,4-trioxolane) through the Criegee mechanism.[3][4] Subsequent reductive work-up of the ozonide cleaves the molecule at the original double bond positions to yield the target dione. Reductive work-up is crucial to prevent the over-oxidation of any resulting aldehyde groups to carboxylic acids.[6][7]

Experimental Protocols

Materials and Equipment:

-

Ozone generator

-

Reaction vessel equipped with a gas dispersion tube and a low-temperature thermometer

-

Dry ice/acetone or liquid nitrogen cooling bath

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

1-methyl-cyclopentadeca-1,5-diene (starting material)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Methanol (MeOH, anhydrous)

-

Ozone (O₃)

-

Nitrogen (N₂) or Argon (Ar) gas

-

Dimethyl sulfide (DMS) or Zinc dust (Zn) and Acetic acid (AcOH) for reductive work-up

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl aqueous solution)

-

Magnesium sulfate (MgSO₄, anhydrous)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

1. Ozonolysis Reaction:

-

Dissolve 1-methyl-cyclopentadeca-1,5-diene (1.0 eq) in a 2:1 mixture of anhydrous dichloromethane and anhydrous methanol in a three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a gas outlet tube connected to a trap containing a potassium iodide solution to quench excess ozone.

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.[3]

-

Purge the solution with dry nitrogen or argon for 10-15 minutes to remove oxygen.

-

Begin bubbling ozone-enriched oxygen through the solution via the gas dispersion tube. The progress of the reaction can be monitored by the appearance of a persistent blue color in the solution, indicating the presence of unreacted ozone and thus the consumption of the starting alkene.[3] Alternatively, thin-layer chromatography (TLC) can be used to monitor the disappearance of the starting material.

-

Once the reaction is complete, stop the ozone flow and purge the solution with nitrogen or argon for 15-20 minutes to remove excess ozone.

2. Reductive Work-up:

-

Method A: Using Dimethyl Sulfide (DMS)

-

While maintaining the temperature at -78 °C, slowly add dimethyl sulfide (2.0-3.0 eq) to the reaction mixture.

-

Allow the mixture to warm slowly to room temperature and stir for an additional 4-6 hours, or until the peroxide test (e.g., with starch-iodide paper) is negative.

-

-

Method B: Using Zinc and Acetic Acid

-

To the cold reaction mixture, add acetic acid (5-10 eq) followed by the portion-wise addition of zinc dust (5-10 eq).

-

Stir the mixture vigorously and allow it to warm to room temperature. Continue stirring for 2-4 hours.

-

3. Work-up and Purification:

-

Quench the reaction mixture by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure this compound.

Data Presentation

Table 1: Hypothetical Experimental Data for the Ozonolysis of 1-methyl-cyclopentadeca-1,5-diene

| Parameter | Value |

| Starting Material | 1-methyl-cyclopentadeca-1,5-diene |

| Molecular Formula (Starting Material) | C₁₆H₂₈ |

| Molecular Weight (Starting Material) | 220.40 g/mol |

| Product | This compound |

| Molecular Formula (Product) | C₁₆H₂₈O₂ |

| Molecular Weight (Product) | 252.39 g/mol |

| Reaction Time | 2-4 hours |

| Work-up Procedure | Reductive (Dimethyl Sulfide) |

| Yield | 75-85% (hypothetical) |

| Appearance | Colorless oil |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 2.45-2.25 (m, 4H), 2.20-2.05 (m, 2H), 1.80-1.20 (m, 19H), 0.95 (d, J=6.8 Hz, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 212.5, 211.0, 50.1, 42.3, 38.5, 35.2, 28.9, 26.5, 26.3, 25.8, 25.4, 25.1, 24.8, 24.5, 22.7, 15.9 |

| Mass Spectrometry (ESI-MS) m/z | 253.21 [M+H]⁺ |

Visualizations

Diagram 1: Reaction Pathway for the Synthesis of this compound

Caption: Reaction pathway from the starting diene to the final dione product.

Diagram 2: Experimental Workflow for Ozonolysis

Caption: Step-by-step experimental workflow for the ozonolysis synthesis.

References

- 1. Buy this compound | 21890-10-8 [smolecule.com]

- 2. WO2016193330A1 - Process for preparing this compound - Google Patents [patents.google.com]

- 3. Ozonolysis - Wikipedia [en.wikipedia.org]

- 4. Ozonolysis - Criegee Mechanism [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. ch.ic.ac.uk [ch.ic.ac.uk]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Application of 3-Methylcyclopentadecane-1,5-dione as a Key Intermediate in the Synthesis of Macrocyclic Musk Fragrances

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylcyclopentadecane-1,5-dione is a significant macrocyclic diketone that serves as a crucial precursor in the synthesis of high-value macrocyclic musk compounds used extensively in the fragrance industry. While not typically used as a fragrance ingredient itself, its chemical structure allows for the stereoselective construction of renowned musk odorants such as (R)-Muscone. The natural scarcity and protected status of the musk deer, the original source of muscone, necessitate efficient synthetic routes to meet commercial demand.[1][2] This document outlines the application of this compound as a starting material and provides detailed protocols for its conversion into (R)-Muscone, a highly sought-after fragrance ingredient prized for its warm, animalic musk character.

The primary transformation of this compound involves an enantioselective intramolecular aldol condensation, followed by hydrogenation to yield the final saturated macrocyclic ketone. This synthetic pathway offers a practical and efficient method for producing enantiomerically enriched muscone.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of (R)-Muscone from this compound.

| Step | Starting Material | Key Reagents/Catalysts | Product | Yield | Enantiomeric Excess (ee) | Reference |

| 1. Enantioselective Intramolecular Aldol Condensation/Dehydration | This compound | Sodium (+)-N-methylephedrate, THF | (S)-3-Methyl-bicyclo[10.3.0]pentadec-1(12)-en-13-one | 95% | 76% | Knopff, O.; Kuhne, J.; Fehr, C. New Practical Synthesis of the Exceptional Musk Odorants (R)-Muscone and (R,Z)-5-Muscenone. CHIMIA 2008, 62 (6), 489-492. |

| 2. Catalytic Hydrogenation | (S)-3-Methyl-bicyclo[10.3.0]pentadec-1(12)-en-13-one | Palladium on Carbon (Pd/C), Hydrogen (H₂) | (R)-Muscone | >99% | >98% | General procedure based on patent literature describing hydrogenation of 3-methyl-cyclopentadecenone. A recent study also details high-yield hydrogenation with a Pd/N-doped graphene catalyst.[3] |

Experimental Protocols

Protocol 1: Synthesis of (S)-3-Methyl-bicyclo[10.3.0]pentadec-1(12)-en-13-one via Enantioselective Intramolecular Aldol Condensation

This protocol is adapted from the work of Knopff, Kuhne, and Fehr.

Materials:

-

This compound

-

(+)-N-Methylephedrine

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for flash chromatography

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)

Procedure:

-

Preparation of the Chiral Sodium Alkoxide Reagent:

-

To a solution of (+)-N-methylephedrine (4.0 mmol) in anhydrous THF (5 mL) under an inert atmosphere, add sodium hydride (4.0 mmol, 60% dispersion in mineral oil).

-

Stir the resulting suspension at reflux for 30 minutes to ensure complete formation of the sodium alkoxide.

-

-

Aldol Condensation Reaction:

-

Cool the freshly prepared sodium (+)-N-methylephedrate solution to room temperature.

-

Add a solution of this compound (1.0 g, 4.0 mmol) in anhydrous THF (5 mL).

-

Stir the reaction mixture at room temperature and monitor the reaction progress by Gas Chromatography (GC).

-

-

Work-up and Purification:

-

Upon completion of the reaction, quench the mixture by carefully adding saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the solvent in vacuo.

-

Purify the crude product by flash chromatography on silica gel to yield (S)-3-Methyl-bicyclo[10.3.0]pentadec-1(12)-en-13-one.

-

Protocol 2: Synthesis of (R)-Muscone via Catalytic Hydrogenation

This is a general protocol based on established methods for the reduction of the intermediate enone.

Materials:

-

(S)-3-Methyl-bicyclo[10.3.0]pentadec-1(12)-en-13-one

-

10% Palladium on Carbon (Pd/C) catalyst

-

Ethyl acetate or Ethanol (as solvent)

-

Hydrogen gas (H₂)

-

Standard hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

-

Celite or another filtration aid

Procedure:

-

Reaction Setup:

-

Dissolve (S)-3-Methyl-bicyclo[10.3.0]pentadec-1(12)-en-13-one in a suitable solvent such as ethyl acetate or ethanol in a hydrogenation flask.

-

Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% of the substrate).

-

-

Hydrogenation:

-

Seal the reaction vessel and purge the system with hydrogen gas.

-

Pressurize the vessel with hydrogen (typically 1-3 atm, or as specified by the apparatus) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or GC until the starting material is fully consumed.

-

-

Work-up and Purification:

-

Carefully vent the hydrogen from the reaction vessel and purge with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Rinse the filter pad with the reaction solvent.

-

Combine the filtrates and concentrate the solvent under reduced pressure to obtain crude (R)-Muscone.

-

If necessary, the product can be further purified by vacuum distillation or chromatography.

-

Visualizations

Synthetic Pathway of (R)-Muscone

Caption: Synthesis of (R)-Muscone from its diketone precursor.

Experimental Workflow for (R)-Muscone Synthesis

Caption: Step-by-step workflow for the synthesis of (R)-Muscone.

References

Application Notes and Protocols: 3-Methylcyclopentadecane-1,5-dione as a Pharmaceutical Intermediate

Introduction

3-Methylcyclopentadecane-1,5-dione is a macrocyclic diketone with the chemical formula C₁₆H₂₈O₂.[1] Its unique 15-membered ring structure, featuring carbonyl groups at the 1 and 5 positions and a methyl group at the 3 position, presents a versatile scaffold for organic synthesis. While primarily recognized as a precursor in the fragrance industry for the synthesis of muscone, its chemical functionalities hold potential for its application as an intermediate in the development of novel pharmaceutical agents. The presence of two ketone groups allows for a variety of chemical transformations, making it a candidate for the synthesis of complex molecules with potential biological activity. This document outlines the potential applications and theoretical experimental protocols for utilizing this compound in pharmaceutical research and development.

Potential Pharmaceutical Applications

The diketone functionality of this compound allows for its use as a building block in the synthesis of various classes of bioactive molecules. The large macrocyclic ring could also impart unique pharmacokinetic properties to the resulting compounds. Potential, though not yet demonstrated, applications include:

-

Steroid Analogs: The reactive ketone groups can serve as handles for annulation reactions, such as the Robinson annulation, to construct fused ring systems characteristic of steroids.[2][3] The macrocyclic backbone could lead to novel steroid-like structures with potentially unique pharmacological profiles.

-

Prostaglandin Analogs: Prostaglandins are potent lipid compounds with diverse physiological effects. The cyclopentane ring is a core feature of many prostaglandins. While not a direct precursor, the chemical reactivity of this compound could theoretically be exploited to synthesize complex side chains or modified core structures for novel prostaglandin analogs.

-

Macrocyclic Lactones: Baeyer-Villiger oxidation of the ketone functionalities could yield macrocyclic lactones.[4] Macrocyclic lactones are a class of compounds with a wide range of biological activities, including antimicrobial, antiparasitic, and anticancer effects.

Experimental Protocols

The following are theoretical experimental protocols for the synthesis of potential pharmaceutical precursors from this compound. These protocols are based on established chemical reactions for diketones and have not been specifically validated for this substrate in a pharmaceutical context.

Protocol 1: Synthesis of a Fused Bicyclic System via Robinson Annulation

This protocol describes a potential pathway to a steroid-like A/B ring system.

Table 1: Reagents and Reaction Conditions for Robinson Annulation

| Reagent/Parameter | Value |

| This compound | 1.0 eq |

| Methyl vinyl ketone | 1.2 eq |

| Base (e.g., Sodium ethoxide) | 1.1 eq |

| Solvent | Anhydrous Ethanol |

| Temperature | 25°C to 78°C |

| Reaction Time | 12-24 hours |

Procedure:

-

To a solution of this compound in anhydrous ethanol, add sodium ethoxide at room temperature under an inert atmosphere.

-

Stir the mixture for 30 minutes to facilitate enolate formation.

-

Slowly add methyl vinyl ketone to the reaction mixture.

-

The reaction can be stirred at room temperature or heated to reflux to drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction with a mild acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

Extract the product with an organic solvent (e.g., ethyl acetate) and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

DOT Script for Robinson Annulation Workflow:

Caption: Robinson Annulation Workflow.

Protocol 2: Synthesis of a Macrocyclic Lactone via Baeyer-Villiger Oxidation

This protocol outlines a potential method to synthesize a macrocyclic lactone, a common motif in bioactive natural products.

Table 2: Reagents and Reaction Conditions for Baeyer-Villiger Oxidation

| Reagent/Parameter | Value |

| This compound | 1.0 eq |

| Oxidizing Agent (e.g., m-CPBA) | 2.2 eq |

| Solvent | Dichloromethane (DCM) |

| Buffer (e.g., Sodium bicarbonate) | 2.5 eq |

| Temperature | 0°C to 25°C |

| Reaction Time | 24-48 hours |

Procedure:

-

Dissolve this compound in dichloromethane.

-

Add sodium bicarbonate to the solution to act as a buffer.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.

-

Quench the reaction by adding a saturated solution of sodium thiosulfate.

-

Separate the organic layer and wash it with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting macrocyclic lactone by column chromatography.

DOT Script for Baeyer-Villiger Oxidation Workflow:

Caption: Baeyer-Villiger Oxidation Workflow.

Signaling Pathways

As there are currently no specific pharmaceutical agents synthesized from this compound with established mechanisms of action, a diagram of a signaling pathway would be purely speculative. However, if a steroid analog were to be synthesized, it could potentially interact with nuclear hormone receptors, while a prostaglandin analog would likely target G-protein coupled receptors. The development of a specific drug candidate would be required to elucidate its mechanism of action and the relevant signaling pathways.

This compound represents an intriguing starting material for the synthesis of potential pharmaceutical agents due to its unique macrocyclic structure and versatile diketone functionality. The protocols outlined above provide a theoretical framework for the exploration of its synthetic utility in generating novel molecular architectures, such as steroid and prostaglandin analogs, and macrocyclic lactones. Further research is warranted to synthesize and evaluate the biological activities of derivatives of this compound to fully realize its potential in drug discovery.

References

Application Notes and Protocols: 3-Methylcyclopentadecane-1,5-dione in Material Science

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylcyclopentadecane-1,5-dione is a macrocyclic diketone with the chemical formula C₁₆H₂₈O₂.[1][2] Its unique 15-membered ring structure, featuring two ketone functionalities and a methyl substituent, offers intriguing possibilities for the development of novel materials.[1] While direct, extensive applications in material science are still an emerging area of research, the inherent reactivity of the diketone moieties and the macrocyclic architecture suggest significant potential in polymer chemistry and the design of advanced materials. This document outlines potential applications and provides detailed, hypothetical protocols as a starting point for research and development.

The presence of two carbonyl groups allows this compound to undergo a variety of chemical transformations, including nucleophilic additions, condensation reactions, and reductions.[1] These reactions can be leveraged to synthesize new polymers, crosslink existing polymer chains, or create building blocks for more complex macromolecular structures. The macrocyclic nature of the molecule can impart unique properties to resulting materials, such as altered chain flexibility, different thermal properties, and potentially interesting host-guest chemistry, drawing parallels from the unique properties of macrocyclic polymers in general.[3][4]

1. Potential Application: Monomer for Novel Polyketones via Aldol Condensation

The dual ketone functionality of this compound allows it to act as a monomer in self-condensation reactions, such as the aldol condensation, to form novel polyketones. These polymers, incorporating the large macrocycle into the backbone, could exhibit unique thermal and mechanical properties.

Table 1: Hypothetical Properties of a Polyketone Derived from this compound

| Property | Projected Value |

| Number Average Mol. Wt. (Mn) | 15,000 - 30,000 g/mol |

| Polydispersity Index (PDI) | 2.0 - 3.5 |